molecular formula C20H16FN3O2 B2420817 1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358747-40-6

1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2420817
CAS RN: 1358747-40-6
M. Wt: 349.365
InChI Key: PFZSQXWQQKCOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoline family and has a unique molecular structure that makes it an attractive target for drug development.

Scientific Research Applications

Antitumor Applications

One significant area of research involves the modification of fluoroquinolone compounds for antitumor purposes. A study by Hu Guoqianga et al. (2012) focused on synthesizing derivatives of fluoroquinolone with an oxadiazole heterocyclic ring as an isostere of the C-3 carboxylic group. This modification aimed to transform antibacterial fluoroquinolones into antitumor compounds. Their findings indicated that all synthesized compounds showed more significant potent antitumor activities than the parent compound, particularly those derived from aliphatic amines displaying higher activity than those derived from aromatic amines (Hu Guoqianga, 2012).

Antibacterial and Antimicrobial Activities

Another research direction focuses on the antibacterial and antimicrobial properties of fluoroquinolone derivatives. For instance, a study on the synthesis, characterization, and biological evaluation of substituted 1,3,4-oxadiazole derivatives derived from ciprofloxacin by Anuj Singhai and M. K. Gupta (2019) found that these compounds exhibited enhanced antibacterial activities against both Gram-positive and Gram-negative organisms compared to ciprofloxacin, with certain derivatives showing higher activities (Singhai & Gupta, 2019).

properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-3-24-11-16(18(25)15-10-14(21)7-8-17(15)24)20-22-19(23-26-20)13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZSQXWQQKCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.